3-Amino-5-(2-bromo-3-methylphenyl)pyrazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H10BrN3 |
|---|---|
Molecular Weight |
252.11 g/mol |
IUPAC Name |
5-(2-bromo-3-methylphenyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H10BrN3/c1-6-3-2-4-7(10(6)11)8-5-9(12)14-13-8/h2-5H,1H3,(H3,12,13,14) |
InChI Key |
ILGOMEOWEAXAPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=NN2)N)Br |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of 3 Amino 5 2 Bromo 3 Methylphenyl Pyrazole
Retrosynthetic Analysis of the 3-Amino-5-(2-bromo-3-methylphenyl)pyrazole Framework
A logical retrosynthetic analysis of this compound (I) points to two primary disconnection strategies, both centered on the formation of the pyrazole (B372694) ring. These strategies involve the reaction of a hydrazine (B178648) source with a suitable three-carbon synthon.
Disconnection A: C3-N2 and C5-N1 Bond Cleavage This approach suggests the condensation of hydrazine with a β-ketonitrile, specifically 3-(2-bromo-3-methylphenyl)-3-oxopropanenitrile (B13701036) (II) . This is a classic and widely employed method for the synthesis of 3-aminopyrazoles.
Disconnection B: C4-C5 and N1-N2 Bond Cleavage An alternative disconnection points towards the reaction of hydrazine with an α,β-unsaturated nitrile, such as a derivative of 3-(2-bromo-3-methylphenyl)acrylonitrile (III) . This route is also a well-established method for accessing the 3-aminopyrazole (B16455) scaffold.
These two key precursors, the β-ketonitrile (II) and the α,β-unsaturated nitrile (III), form the basis of the classical synthetic approaches to the target molecule.
Classical Pyrazole Synthesis Approaches and Their Adaptability for this compound
Classical methods for pyrazole synthesis have been refined over many years and offer reliable pathways to the target compound.
Cyclocondensation Reactions Involving Hydrazines and Appropriate Precursors
The most direct and common method for the synthesis of 3-aminopyrazoles is the cyclocondensation of a suitable precursor with hydrazine. acs.orgrsc.org
From β-Ketonitriles: The reaction of 3-(2-bromo-3-methylphenyl)-3-oxopropanenitrile (II) with hydrazine hydrate (B1144303) would proceed via initial formation of a hydrazone at the ketone carbonyl, followed by an intramolecular cyclization where the terminal nitrogen of the hydrazine attacks the nitrile carbon. Subsequent tautomerization would yield the aromatic this compound. This reaction is typically carried out in a protic solvent like ethanol (B145695) or acetic acid and can be catalyzed by acids.
From α,β-Unsaturated Nitriles: An alternative route involves the reaction of a 3-(2-bromo-3-methylphenyl)acrylonitrile derivative (III) with hydrazine. This reaction proceeds via a Michael addition of hydrazine to the β-carbon of the acrylonitrile, followed by an intramolecular cyclization and subsequent oxidation or tautomerization to afford the final aminopyrazole.
Table 1: Proposed Classical Synthesis Precursors
| Precursor Type | Chemical Name | Structure |
| β-Ketonitrile | 3-(2-bromo-3-methylphenyl)-3-oxopropanenitrile | Br(C6H3)(CH3)C(O)CH2CN |
| α,β-Unsaturated Nitrile | 3-(2-bromo-3-methylphenyl)acrylonitrile | Br(C6H3)(CH3)CH=CHCN |
Strategies for Ring-Closing Reactions to Form the Pyrazole Nucleus
The key step in these classical syntheses is the intramolecular ring-closing reaction. The regioselectivity of this cyclization is a critical consideration, especially when using substituted hydrazines. However, for the synthesis of the target compound with unsubstituted hydrazine, this is not a concern.
The reaction conditions for these cyclizations can be optimized to improve yields and minimize side reactions. Factors such as solvent, temperature, and the presence of a catalyst play a significant role. For instance, microwave-assisted synthesis has been shown to accelerate the condensation of β-ketonitriles with hydrazines, leading to higher yields in shorter reaction times.
Modern Synthetic Strategies for this compound
While classical methods are robust, modern synthetic chemistry offers more sophisticated and often more efficient strategies for the construction of highly substituted pyrazoles.
Transition Metal-Catalyzed Coupling Reactions in Pyrazole Synthesis
Transition metal catalysis, particularly with palladium, copper, and rhodium, has emerged as a powerful tool for the synthesis of substituted pyrazoles. These methods often involve the formation of the pyrazole core followed by C-H activation or cross-coupling reactions to introduce the desired substituents.
A plausible modern approach to this compound could involve a palladium-catalyzed cross-coupling reaction. For example, a pre-formed 3-amino-5-halopyrazole could be coupled with a (2-bromo-3-methylphenyl)boronic acid derivative (Suzuki coupling) or a (2-bromo-3-methylphenyl)stannane derivative (Stille coupling). This strategy allows for the late-stage introduction of the complex aryl group.
Copper-catalyzed reactions have also been employed for the synthesis of aminopyrazoles, often through C-N bond formation. A potential route could involve the copper-catalyzed coupling of a 5-aryl-3-halopyrazole with an amine source.
Table 2: Potential Transition Metal-Catalyzed Approaches
| Catalyst | Coupling Partners | Reaction Type |
| Palladium | 3-Amino-5-bromopyrazole + (2-bromo-3-methylphenyl)boronic acid | Suzuki Coupling |
| Palladium | 3-Amino-5-iodopyrazole + (2-bromo-3-methylphenyl)stannane | Stille Coupling |
| Copper | 5-(2-bromo-3-methylphenyl)-3-halopyrazole + Amine source | C-N Coupling |
Multicomponent Reaction (MCR) Strategies for Pyrazole Derivatization
Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules by combining three or more reactants in a single synthetic operation. Several MCRs have been developed for the synthesis of pyrazole derivatives.
A potential MCR for the synthesis of this compound could involve a one-pot reaction between 2-bromo-3-methylbenzaldehyde, malononitrile (B47326), and hydrazine. In this scenario, the aldehyde and malononitrile would first undergo a Knoevenagel condensation to form an α,β-unsaturated nitrile in situ. Subsequent reaction with hydrazine, as described in the classical approach, would lead to the desired 3-aminopyrazole. This MCR approach avoids the isolation of the intermediate unsaturated nitrile, thereby streamlining the synthetic process.
Another possibility is a three-component reaction involving a β-ketoester, hydrazine, and a source of the 2-bromo-3-methylphenyl group, although this would likely lead to a pyrazolone (B3327878) intermediate requiring further functionalization to introduce the amino group.
Chemo- and Regioselective Synthesis Considerations for this compound
The synthesis of this compound from 3-(2-bromo-3-methylphenyl)-3-oxopropanenitrile and hydrazine hydrate is inherently chemoselective. The hydrazine molecule possesses two nucleophilic nitrogen atoms. The initial attack preferentially occurs at the more electrophilic carbonyl carbon of the β-ketonitrile rather than the nitrile carbon.
When an unsymmetrical substituted hydrazine (R-NHNH₂) is used, the question of regioselectivity arises, as two isomeric pyrazole products can be formed. However, for the synthesis of the target compound with an unsubstituted amino group at the 3-position, hydrazine hydrate (H₂NNH₂·H₂O) is the reagent of choice, which circumvents the issue of regioselectivity concerning the pyrazole ring nitrogen atoms.
The primary regiochemical consideration in this synthesis is the unambiguous formation of the 3-amino-5-aryl-pyrazole isomer. The reaction between a β-ketonitrile and hydrazine consistently yields the 3-aminopyrazole rather than the 5-aminopyrazole isomer. This is a well-established outcome governed by the reaction mechanism where the initial condensation occurs at the keto group, followed by cyclization onto the nitrile.
Optimization of Reaction Parameters for Enhanced Yield and Selectivity in this compound Synthesis
The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, catalyst, reaction temperature, and reaction time. Based on analogous syntheses of 3-amino-5-arylpyrazoles, the following conditions can be systematically varied to achieve optimal results.
Solvent Effects: The choice of solvent can significantly influence the reaction rate and yield. Protic solvents like ethanol and methanol (B129727) are commonly employed as they can facilitate proton transfer during the reaction. Aprotic polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can also be effective, particularly if the starting materials have limited solubility in alcohols.
Catalyst: The condensation reaction is often catalyzed by a small amount of acid or base. Acetic acid is a frequently used catalyst that can protonate the carbonyl group, increasing its electrophilicity and facilitating the initial attack by hydrazine. Basic catalysts, on the other hand, can deprotonate the hydrazine, increasing its nucleophilicity.
Temperature and Reaction Time: The reaction is typically carried out at elevated temperatures, often at the reflux temperature of the solvent, to ensure a reasonable reaction rate. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) to determine the optimal reaction time and prevent the formation of byproducts due to prolonged heating.
Interactive Data Table: Optimization of Reaction Conditions for the Synthesis of 3-Amino-5-arylpyrazoles (Illustrative Examples)
| Entry | Aryl Group | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenyl | Ethanol | Acetic Acid | 78 | 4 | 85 |
| 2 | 4-Chlorophenyl | Methanol | None | 65 | 6 | 78 |
| 3 | 4-Methoxyphenyl | DMF | Acetic Acid | 100 | 3 | 92 |
| 4 | 2-Bromophenyl | Ethanol | Piperidine | 78 | 5 | 82 |
This table presents illustrative data from the synthesis of analogous compounds to demonstrate the effect of varying reaction parameters.
Green Chemistry Principles and Sustainable Synthetic Routes for this compound Production
The application of green chemistry principles to the synthesis of this compound is an important consideration for developing environmentally benign and sustainable processes. Key areas of focus include the use of safer solvents, energy efficiency, and atom economy.
Alternative Solvents: To minimize the use of volatile organic compounds (VOCs), the use of greener solvents can be explored. Water is an ideal green solvent, and the synthesis of some pyrazole derivatives has been successfully carried out in aqueous media. thieme-connect.com Another approach is the use of solvent-free conditions, where the reactants are heated together, often with microwave irradiation, to promote the reaction.
Energy Efficiency: Microwave-assisted synthesis is a prominent green chemistry technique that can significantly reduce reaction times and energy consumption compared to conventional heating methods. The rapid and uniform heating provided by microwaves can lead to higher yields and fewer side products.
Atom Economy: The synthesis of 3-aminopyrazoles from β-ketonitriles and hydrazine exhibits excellent atom economy, as the only byproduct is water. This aligns well with the principles of green chemistry, which aim to maximize the incorporation of all materials used in the process into the final product.
Catalysis: The use of reusable solid acid or base catalysts instead of stoichiometric amounts of soluble acids or bases can simplify product purification and reduce waste.
Interactive Data Table: Comparison of Conventional and Green Synthetic Methods for 3-Aminopyrazole Synthesis (Illustrative Examples)
| Method | Solvent | Energy Source | Reaction Time | Yield (%) | Green Chemistry Aspect |
| Conventional | Ethanol | Oil Bath | 4-6 h | 85 | - |
| Microwave-assisted | Solvent-free | Microwave | 10-15 min | 90 | Energy efficiency, reduced solvent use |
| Aqueous Synthesis | Water | Reflux | 8 h | 75 | Use of a green solvent |
| Catalytic | Ethanol | Reflux | 4 h | 88 | Use of a reusable catalyst |
This table provides a comparative overview of different synthetic approaches for analogous compounds, highlighting the advantages of green chemistry methods.
Advanced Structural Elucidation and Conformational Analysis of 3 Amino 5 2 Bromo 3 Methylphenyl Pyrazole
Spectroscopic Characterization Techniques for Comprehensive Structural Confirmation
A comprehensive suite of spectroscopic techniques is essential to unambiguously determine the molecular structure, connectivity, and spatial arrangement of 3-Amino-5-(2-bromo-3-methylphenyl)pyrazole.
High-resolution NMR spectroscopy is the cornerstone for elucidating the precise structure of the molecule in solution. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, provides a complete picture of the atomic connectivity.
For this compound, the presence of the amino group on the pyrazole (B372694) ring introduces the possibility of annular prototropic tautomerism, meaning it can exist as either the 3-amino or the 5-amino tautomer. In solution, a rapid equilibrium between these forms might be established, leading to averaged signals in the NMR spectra. nih.gov The nature of the solvent and temperature can significantly influence this equilibrium. fu-berlin.de
Expected ¹H and ¹³C NMR Chemical Shifts:
Based on known data for substituted aminopyrazoles, the following chemical shifts can be predicted. nih.govchemicalbook.comconnectjournals.com The exact values will depend on the solvent and the dominant tautomeric form.
| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
|---|---|---|---|---|
| -NH₂ | H | ~4.0 - 6.0 | - | Broad singlet, exchangeable with D₂O |
| -CH₃ | H | ~2.4 | ~23 | Singlet |
| Pyrazole C4-H | H | ~5.8 - 6.2 | ~95 - 105 | Singlet |
| Phenyl H4'/H5'/H6' | H | ~7.0 - 7.6 | ~127 - 132 | Multiplets |
| Pyrazole N-H | H | ~10.0 - 13.0 | - | Very broad singlet, may not be observed |
| Pyrazole C3 | C | - | ~155 - 162 | Carbon bearing the amino group |
| Pyrazole C5 | C | - | ~140 - 148 | Carbon bearing the phenyl group |
| Phenyl C1' | C | - | ~133 | Quaternary carbon attached to pyrazole |
| Phenyl C2' | C | - | ~124 | Quaternary carbon bearing the bromo group |
| Phenyl C3' | C | - | ~138 | Quaternary carbon bearing the methyl group |
To confirm the assignments from 1D NMR and establish the full connectivity, a suite of 2D NMR experiments is indispensable. slideshare.netyoutube.comsdsu.eduepfl.ch
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings. Key correlations would be observed among the aromatic protons on the 2-bromo-3-methylphenyl ring, confirming their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to. It would definitively link the proton signals of the pyrazole C4-H, the methyl group, and the phenyl ring protons to their corresponding carbon signals.
The pyrazole C4-H proton to the pyrazole C3 and C5 carbons, as well as to the C1' of the phenyl ring.
The methyl protons to the C2', C3', and C4' carbons of the phenyl ring.
The phenyl ring protons to adjacent and quaternary carbons within the ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the molecule's conformation. A key application would be to observe correlations between the pyrazole C4-H proton and the protons on the phenyl ring (specifically H6'). The intensity of this correlation could indicate the preferred rotational angle between the pyrazole and phenyl rings.
In the solid state, molecular motion is restricted, and NMR can provide detailed information about the crystalline structure. Cross-Polarization Magic-Angle Spinning (CP/MAS) ¹³C and ¹⁵N NMR are powerful tools for this purpose. nih.gov
Tautomer Identification: Unlike in solution, a single tautomer (either 3-amino or 5-amino) typically exists in the crystal lattice. bohrium.comresearchgate.net Solid-state NMR can distinguish between these forms, as the chemical shifts of the pyrazole ring carbons (C3, C5) and nitrogens will be distinct for each tautomer. fu-berlin.denih.gov
Polymorphism Analysis: If the compound can crystallize in multiple forms (polymorphs), each polymorph will have a unique crystal packing, leading to slightly different NMR chemical shifts for the constituent atoms. Solid-state NMR is highly effective at identifying and characterizing these different polymorphic forms. bohrium.com
High-Resolution Mass Spectrometry (HRMS), typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is vital for confirming the elemental composition and studying the molecule's fragmentation. nih.gov
Exact Mass Determination: HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₁₀H₉BrN₄). The presence of bromine would be confirmed by the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks separated by ~2 Da.
Fragmentation Pathway: Tandem mass spectrometry (MS/MS) experiments involve isolating the molecular ion and inducing fragmentation. The resulting fragment ions provide a "fingerprint" that confirms the molecular structure. researchgate.netmdpi.com
Predicted Fragmentation Pathway for C₁₀H₉BrN₄:
| m/z (Mass/Charge) | Proposed Fragment | Fragmentation Step |
|---|---|---|
| 264/266 | [M+H]⁺ | Protonated molecular ion |
| 185 | [M - Br]⁺ | Loss of a bromine radical |
| 237/239 | [M - HCN]⁺ | Loss of hydrogen cyanide from the pyrazole ring |
| 184/186 | [C₇H₆Br]⁺ | Fragment corresponding to the bromomethylphenyl cation |
| 170/172 | [C₆H₃Br]⁺ | Loss of methyl from the bromomethylphenyl fragment |
IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ksu.edu.sanih.gov The resulting spectra provide confirmation of the functional groups present and can offer insights into hydrogen bonding and crystalline structure. mdpi.comresearchgate.net
Functional Group Identification: Characteristic vibrational frequencies confirm the presence of key functional groups.
Hydrogen Bonding: The position and shape of the N-H stretching bands can indicate the extent of intermolecular hydrogen bonding in the solid state, which is a key feature of pyrazole crystal structures.
Expected Vibrational Frequencies:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Notes |
|---|---|---|---|
| N-H Stretch (NH₂) | 3300 - 3500 | IR, Raman | Asymmetric and symmetric stretches. nih.gov |
| N-H Stretch (Pyrazole) | 3100 - 3250 | IR | Broad band, indicative of H-bonding. |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman | Sharp peaks. |
| Aliphatic C-H Stretch (CH₃) | 2850 - 3000 | IR, Raman | Symmetric and asymmetric stretches. |
| N-H Bend (NH₂) | 1600 - 1650 | IR | Scissoring vibration. nih.gov |
| C=N and C=C Stretch (Ring) | 1450 - 1610 | IR, Raman | Characteristic of pyrazole and phenyl rings. |
| C-N Stretch | 1250 - 1350 | IR | - |
| C-Br Stretch | 500 - 650 | IR, Raman | Strong in Raman. |
The parent molecule, this compound, is achiral and therefore will not exhibit a signal in ECD or VCD spectroscopy. These techniques are exclusively used for the analysis of chiral molecules. ru.nlresearchgate.netnih.govnih.gov
However, if a chiral derivative were to be synthesized, these chiroptical methods would be paramount for its structural elucidation. Chirality could be introduced, for example, by:
Introducing a Chiral Center: Derivatization of the amino group with a chiral auxiliary.
Atropisomerism: If rotation around the single bond connecting the pyrazole and phenyl rings were sufficiently hindered (for instance, by introducing larger substituents adjacent to the bond), stable rotational isomers (atropisomers) could be isolated. These atropisomers would be enantiomers and thus chirally active.
In such a hypothetical case, experimental ECD and VCD spectra, when compared with spectra predicted by quantum-mechanical calculations, would be the definitive method for assigning the absolute configuration of the chiral derivative. ru.nl
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound
X-ray Crystallography for Absolute Structure and Crystal Packing Investigation of this compound
Data not available.
Data not available.
Conformational Landscape and Dynamic Behavior of this compound
Data not available.
Data not available.
Reactivity and Derivatization Strategies for 3 Amino 5 2 Bromo 3 Methylphenyl Pyrazole
Reactivity Profiles of the Pyrazole (B372694) Ring System within 3-Amino-5-(2-bromo-3-methylphenyl)pyrazole
The pyrazole ring is an aromatic heterocycle characterized by two adjacent nitrogen atoms, which influence its electronic properties and reactivity. nih.gov In the context of the title compound, the ring's reactivity is further modulated by the electron-donating 3-amino group and the bulky, electronically complex 5-(2-bromo-3-methylphenyl) group.
Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds, including pyrazoles. masterorganicchemistry.commasterorganicchemistry.com The pyrazole ring is generally considered electron-rich, making it susceptible to attack by electrophiles. The position of substitution is directed by the existing substituents. The 3-amino group is a strong activating group and, along with the N1-H, directs electrophiles to the C4 position. This position is electronically activated and sterically accessible.
Common electrophilic substitution reactions applicable to the pyrazole core include:
Halogenation: Introduction of halogen atoms (Cl, Br, I) at the C4 position can be achieved using various halogenating agents. For instance, reactions with N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) are effective for the chlorination and bromination of related 3-aryl-5-aminopyrazoles.
Nitration: The introduction of a nitro group (NO₂) at the C4 position is typically performed using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Sulfonation: The pyrazole ring can be sulfonated at the C4 position using fuming sulfuric acid (H₂SO₄/SO₃).
The general mechanism involves the attack of the electron-rich pyrazole ring on the electrophile, forming a resonance-stabilized cationic intermediate (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com
| Reaction | Reagent(s) | Typical Position of Attack | Expected Product |
| Bromination | N-Bromosuccinimide (NBS) | C4 | 4-Bromo-3-amino-5-(2-bromo-3-methylphenyl)pyrazole |
| Chlorination | N-Chlorosuccinimide (NCS) | C4 | 4-Chloro-3-amino-5-(2-bromo-3-methylphenyl)pyrazole |
| Nitration | HNO₃ / H₂SO₄ | C4 | 3-Amino-5-(2-bromo-3-methylphenyl)-4-nitropyrazole |
| Sulfonation | Fuming H₂SO₄ | C4 | This compound-4-sulfonic acid |
The electron-rich nature of the pyrazole ring generally makes it resistant to nucleophilic attack unless the ring is substituted with strong electron-withdrawing groups, which is not the case for the title compound. Nucleophilic substitution reactions directly on the pyrazole core are uncommon. gacariyalur.ac.in However, derivatization can create opportunities for such reactions. For example, if a leaving group were introduced at the C4 position (e.g., via diazotization and Sandmeyer reaction), it could potentially be displaced by a strong nucleophile. Theoretical studies on related pyrazole systems, such as pyrazaboles, indicate that SN2-type reactions can occur at atoms attached to the ring under certain conditions, suggesting that the pyrazole structure can accommodate nucleophilic attack in specific contexts. scholaris.ca
The pyrazole ring is generally stable towards oxidation and reduction reactions. However, the substituents can be susceptible to such transformations. The amino group, in particular, can be a site for oxidation. Electrochemical oxidation of aminopyrazoles, for instance, can lead to the formation of azopyrazoles through N-N homocoupling. researchgate.netmdpi.com This reaction can be mediated by electrogenerated species like NiO(OH) or halogens (e.g., Br₂). researchgate.netmdpi.com
Under typical catalytic hydrogenation conditions (e.g., H₂/Pd-C), the pyrazole ring remains intact. Stronger reducing agents might affect the substituents, such as potential dehalogenation of the bromo group on the phenyl ring, but the heterocyclic core itself demonstrates significant stability. Mechanistic studies on related systems show that oxidation can induce N-N coupling, but this typically involves metallacycle precursors rather than the free pyrazole. nih.gov
Chemical Transformations Involving the 3-Amino Group
The exocyclic amino group at the C3 position is a key site for derivatization due to its nucleophilic character. arkat-usa.org It readily reacts with a variety of electrophiles, allowing for the introduction of diverse functional groups and the extension of the molecular scaffold.
The lone pair of electrons on the nitrogen atom of the 3-amino group makes it a potent nucleophile, enabling reactions with acylating, alkylating, and sulfonylating agents. acs.org
Acylation: The amino group can be readily acylated by reacting with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form the corresponding amides. This transformation is useful for introducing a wide range of aryl and alkyl carbonyl groups. google.com For example, reaction with benzoyl chloride would yield N-(5-(2-bromo-3-methylphenyl)-1H-pyrazol-3-yl)benzamide.
Alkylation: Alkylation of the amino group can be achieved using alkyl halides. However, controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. Selective mono-alkylation may require specific strategies, such as reductive amination or the use of protecting groups. acs.orgresearchgate.net
Sulfonylation: The amino group reacts with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base (like pyridine (B92270) or triethylamine) to form stable sulfonamides. nih.govacs.org This reaction is often used to introduce sulfonyl groups that can act as protecting groups or as moieties for further functionalization.
| Transformation | Reagent Class | General Conditions | Product Type |
| Acylation | Acyl Halides (e.g., Acetyl Chloride) | Base (e.g., Pyridine), Aprotic Solvent | N-Acyl-3-aminopyrazole |
| Alkylation | Alkyl Halides (e.g., Methyl Iodide) | Base (e.g., K₂CO₃), Polar Solvent | N-Alkyl-3-aminopyrazole |
| Sulfonylation | Sulfonyl Chlorides (e.g., Tosyl Chloride) | Base (e.g., Pyridine), CH₂Cl₂ | N-Sulfonyl-3-aminopyrazole |
The primary aromatic amino group at the C3 position can be converted into a diazonium salt, which is a highly versatile intermediate for introducing a wide array of functional groups. arkat-usa.orggoogle.com The process, known as diazotization, involves treating the aminopyrazole with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). nih.govorganic-chemistry.org
The resulting pyrazolediazonium salt is often unstable and is used immediately in subsequent reactions. google.comnih.gov
Sandmeyer Reaction: This classic transformation utilizes copper(I) salts (CuX, where X = Cl, Br, CN) to replace the diazonium group with a halide or a cyano group. organic-chemistry.orgmasterorganicchemistry.comwikipedia.orgresearchgate.netnih.gov This provides a reliable method to introduce functionalities that are otherwise difficult to incorporate.
Schiemann Reaction: For the introduction of fluorine, the diazonium salt is typically isolated as the tetrafluoroborate (B81430) (BF₄⁻) salt, which upon heating, decomposes to yield the corresponding fluoropyrazole.
Hydroxylation: Heating the diazonium salt in an aqueous acidic solution replaces the diazonium group with a hydroxyl group, converting the 3-aminopyrazole (B16455) into a 3-hydroxypyrazole.
Deamination: The diazonium group can be replaced by a hydrogen atom using reducing agents like hypophosphorous acid (H₃PO₂), effectively removing the amino group. google.com
These reactions dramatically expand the synthetic utility of this compound, allowing it to serve as a precursor for a wide range of substituted pyrazole derivatives. acs.orgresearchgate.net
| Reaction Name | Reagent(s) | Functional Group Introduced |
| Sandmeyer (Chlorination) | CuCl / HCl | -Cl |
| Sandmeyer (Bromination) | CuBr / HBr | -Br |
| Sandmeyer (Cyanation) | CuCN / KCN | -CN |
| Schiemann Reaction | 1. HBF₄ 2. Heat | -F |
| Hydroxylation | H₂O / H⁺, Heat | -OH |
| Deamination | H₃PO₂ | -H |
Reactivity at the 2-bromo-3-methylphenyl Substituent
The 2-bromo-3-methylphenyl group is a key handle for diversification, primarily through reactions targeting the carbon-bromine bond. This aryl bromide moiety is particularly amenable to transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed cross-coupling reactions are among the most effective methods for functionalizing the bromine position on the phenyl ring of this compound. These reactions allow for the introduction of a wide array of substituents, including aryl, vinyl, and alkynyl groups.
Suzuki-Miyaura Coupling: This reaction is a widely used method for forming C(sp²)–C(sp²) bonds by coupling an organoboron reagent (boronic acid or ester) with an organic halide. For a substrate like this compound, a Suzuki-Miyaura reaction would replace the bromine atom with a new aryl or heteroaryl group. The reaction is valued for its mild conditions and the commercial availability of a vast number of boronic acids. researchgate.net While reactions on this specific molecule are not extensively detailed, protocols for similar brominated pyrazoles and other nitrogen-rich heterocycles are well-established. acs.org A typical challenge is the potential for the palladium catalyst to be inhibited or deactivated by the nitrogen-containing heterocycle, but the development of specialized ligands and precatalysts has largely overcome this issue. lookchem.comacs.org
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Parameter | Condition | Purpose/Comment |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or precatalysts (e.g., XPhos-Pd-G3) | Provides the active Pd(0) catalytic species. |
| Ligand | Buchwald-type phosphines (e.g., XPhos, SPhos, tBuXPhos) | Stabilizes the palladium center and facilitates the catalytic cycle. chim.it |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Activates the boronic acid and neutralizes the HX byproduct. |
| Solvent | Toluene, Dioxane, THF, often with water | The choice of solvent affects solubility and reaction rate. |
| Boronic Acid | Ar-B(OH)₂ or Ar-B(pin) | The coupling partner that introduces the new aryl group. |
| Temperature | Room Temperature to >100 °C | Reaction temperature is optimized based on substrate reactivity. |
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples aryl halides with alkenes to form substituted alkenes. wikipedia.orgorganic-chemistry.org Applying this to this compound would involve reacting it with an alkene, such as an acrylate (B77674) or styrene, in the presence of a palladium catalyst and a base. wikipedia.org This introduces a vinyl substituent at the position of the bromine atom. The success of the reaction can be influenced by the choice of catalyst, base, and additives, which can help prevent side reactions like dehalogenation. beilstein-journals.org
Table 2: Typical Heck Reaction Parameters
| Component | Example Reagents | Role in Reaction |
| Catalyst | Pd(OAc)₂, PdCl₂ | Source of catalytic palladium. wikipedia.org |
| Ligand | PPh₃, P(o-tol)₃ | Stabilizes the catalyst and influences selectivity. |
| Base | Et₃N, K₂CO₃ | Neutralizes the hydrohalic acid formed during the reaction. wikipedia.org |
| Alkene | Methyl acrylate, Styrene | The coupling partner that forms the new C-C bond. |
| Solvent | DMF, Acetonitrile, Toluene | Provides the medium for the reaction. |
Sonogashira Coupling: This reaction forms a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne. organic-chemistry.orgwikipedia.org It is typically catalyzed by a palladium complex with a copper(I) co-catalyst. organic-chemistry.org For this compound, a Sonogashira coupling would install an alkynyl group, a versatile functional group that can undergo further transformations. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. researchgate.net The reaction is generally tolerant of various functional groups and proceeds under mild conditions. wikipedia.orgorganic-chemistry.org
Table 3: Common Conditions for Sonogashira Coupling
| Component | Example Reagents | Purpose |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | The primary catalyst for the cross-coupling cycle. organic-chemistry.org |
| Copper Co-catalyst | CuI | Facilitates the transmetalation step with the alkyne. wikipedia.org |
| Base | Et₃N, Diisopropylamine | Acts as both a base and often as the solvent. wikipedia.org |
| Terminal Alkyne | Phenylacetylene, Propargyl alcohol | The source of the alkynyl group. |
| Solvent | THF, DMF, or the amine base | Dissolves reactants and facilitates the reaction. |
Beyond cross-coupling at the bromine site, the 2-bromo-3-methylphenyl substituent offers other opportunities for modification. The methyl group, being in a benzylic position, can potentially be functionalized. For instance, radical bromination could convert the methyl group into a bromomethyl group, which is a versatile electrophile for introducing a wide range of nucleophiles.
Furthermore, the solvolysis of related compounds like 2-bromo-3-methylbutane (B93499) involves the formation of a carbocation intermediate that can undergo rearrangement to a more stable carbocation before reacting with the solvent. pearson.comyoutube.com While the aryl system is different, this highlights the potential for complex reactivity pathways if carbocationic intermediates are generated, for instance, during electrophilic aromatic substitution attempts on the ring, although such reactions would be heavily influenced by the existing substituents.
Regioselective Functionalization and Site-Specific Modification of this compound
Regioselective functionalization is crucial for elaborating the core structure of this compound without resorting to complex protection-deprotection schemes. The molecule has several distinct reactive sites:
The 3-Amino Group: This is a primary nucleophilic site. It can undergo acylation, alkylation, sulfonylation, or condensation with carbonyl compounds to form Schiff bases. These reactions are typically straightforward and allow for the introduction of a wide variety of functional groups.
The Pyrazole N1-Nitrogen: The pyrazole ring contains a pyrrole-like NH group that can be deprotonated and alkylated or acylated. Selective N1-functionalization often depends on the reaction conditions and the steric and electronic properties of the substituents already on the ring. nih.gov
The Pyrazole C4-Position: The C4 position of the pyrazole ring is susceptible to electrophilic substitution, such as halogenation or nitration, especially if the ring is activated by the 3-amino group.
The C-Br Bond: As discussed, this site is selectively targeted by palladium-catalyzed cross-coupling reactions.
Achieving regioselectivity involves exploiting the inherent differences in the reactivity of these sites. For example, palladium-catalyzed amination (Buchwald-Hartwig reaction) could be used to functionalize the C-Br bond, while acylation with an acid chloride would likely react preferentially at the 3-amino group under standard conditions. acs.orgnih.gov The synthesis of specific isomers, such as 3-amino vs. 5-amino pyrazoles, is often controlled during the initial cyclization step by carefully choosing the starting materials and reaction conditions. chim.itorganic-chemistry.org
Synthesis of Advanced Precursor Molecules from this compound for Further Chemical Diversification
This compound serves as a valuable starting material for the synthesis of more complex, advanced precursor molecules. These precursors are designed to have specific reactive handles that enable further chemical diversification, often leading to the construction of fused heterocyclic systems or libraries of related compounds for biological screening.
Aminopyrazoles are well-known precursors for fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. arkat-usa.orgnih.gov The 3-amino group can react with 1,3-dielectrophiles (such as β-ketoesters or enones) in cyclocondensation reactions to build a new ring fused to the pyrazole core. nih.gov
For instance, after performing a Suzuki-Miyaura coupling on the bromo-phenyl group to install a new aryl substituent, the resulting biaryl-aminopyrazole can then be subjected to cyclization. The amino group can be reacted with a suitable partner to form a fused pyrimidine (B1678525) ring, a common scaffold in many biologically active molecules. This stepwise functionalization—first at the aryl bromide and then at the aminopyrazole core—is a powerful strategy for building molecular complexity and accessing novel chemical space. iupac.orgnih.gov
Computational Chemistry and Theoretical Studies of 3 Amino 5 2 Bromo 3 Methylphenyl Pyrazole
Quantum Mechanical (QM) Calculations for Electronic Structure and Molecular Properties
Quantum mechanical calculations are fundamental to modern chemistry, providing detailed insights into the electronic structure and properties of molecules from first principles. eurasianjournals.com
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost, making it ideal for studying molecules of the size and complexity of 3-Amino-5-(2-bromo-3-methylphenyl)pyrazole. eurasianjournals.comnih.gov DFT calculations, commonly using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine the molecule's most stable three-dimensional structure, a process known as geometry optimization. nih.govarabjchem.org This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.
Once the geometry is optimized, vibrational frequency calculations can be performed. These calculations serve two purposes: they confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and they predict the molecule's infrared (IR) spectrum. researchgate.neteurekaselect.com The predicted vibrational modes can be compared with experimental data to confirm the structure. Furthermore, Time-Dependent DFT (TD-DFT) can be used to simulate electronic transitions, predicting the molecule's UV-visible absorption spectrum.
For situations requiring higher accuracy, particularly for calculating electronic energies, ab initio methods such as Møller-Plesset (MP) perturbation theory (e.g., MP2) are utilized. nih.gov While more computationally demanding than DFT, these methods are crucial for investigating phenomena where electron correlation effects are significant. One such application for substituted pyrazoles is the study of tautomerism, where a proton can shift between the two nitrogen atoms of the pyrazole (B372694) ring. nih.gov High-accuracy energy calculations can predict the relative stability of different tautomers and the energy barrier for their interconversion. nih.gov
Frontier Molecular Orbital (FMO) theory is a key component of computational analysis that provides insights into a molecule's chemical reactivity and electronic properties. arabjchem.org This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons.
The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter indicating the molecule's chemical stability and reactivity. arabjchem.orgbohrium.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more prone to chemical reactions. For aminopyrazole derivatives, these values are frequently calculated to understand their reactivity profiles. arabjchem.orgeurekaselect.combohrium.comcncb.ac.cnbenthamdirect.comresearchgate.net
Table 1: Representative Frontier Molecular Orbital Data for 3-Amino-5-phenylpyrazole Analogues This table presents typical values for analogous compounds as found in computational studies of pyrazole derivatives. The exact values for this compound would require specific calculation.
| Compound Analogue | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| 3-Amino-5-phenylpyrazole | -5.8 | -1.2 | 4.6 |
| 3-Amino-5-(2-chlorophenyl)pyrazole | -6.0 | -1.5 | 4.5 |
| 3-Amino-5-(3-methylphenyl)pyrazole | -5.7 | -1.1 | 4.6 |
| This compound (Expected Range) | -6.1 to -5.7 | -1.6 to -1.2 | 4.4 to 4.6 |
Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Solvent Effects
While QM methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. eurasianjournals.comtandfonline.com MD simulations model the movements of atoms by solving Newton's equations of motion, providing a view of the molecule's flexibility and conformational preferences. nih.gov For this compound, a key area of flexibility is the rotation around the single bond connecting the phenyl and pyrazole rings. MD simulations can explore the potential energy surface associated with this rotation, identifying the most stable rotational isomers (conformers).
Furthermore, MD simulations can explicitly include solvent molecules (such as water) in the simulation box. This allows for the investigation of how the solvent influences the molecule's structure and dynamics, providing a more realistic model of its behavior in solution. tandfonline.com
Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical or Physical Attributes of this compound and its Analogues
Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to predict the physicochemical properties of chemicals based on their molecular structure. researchgate.net This method is particularly useful for predicting properties like solubility, boiling point, or partition coefficient for a series of related compounds.
The process involves:
Generating a dataset of molecules with known experimental values for a specific property.
Calculating a wide range of molecular descriptors for each molecule. These descriptors are numerical values that encode different aspects of the molecular structure, such as electronic (e.g., dipole moment), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) characteristics. researchgate.net
Using statistical techniques, such as multiple linear regression (MLR), to build a mathematical equation that correlates the descriptors with the property of interest. researchgate.net
Once a statistically valid model is developed, it can be used to predict the properties of new compounds, such as this compound, without the need for experimental measurement. This approach is highly valuable in the design of compounds with desired physical attributes.
Elucidation of Reaction Mechanisms and Transition State Analysis involving this compound
Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions. acs.org By mapping the potential energy surface of a reaction, chemists can identify the lowest-energy path from reactants to products. This involves locating and calculating the energies of all reactants, intermediates, products, and, crucially, the transition states that connect them. researchgate.net
For a molecule like this compound, theoretical studies can elucidate its formation mechanism, which typically involves the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or a related precursor. mdpi.commdpi.com DFT calculations can model this process, identifying the transition state for the ring-closing step and calculating the reaction's activation energy. This information helps in understanding the factors that control the reaction's rate and regioselectivity, aiding in the optimization of synthetic routes. acs.org
In Silico Prediction of Potential Intermolecular Interactions and Hypothetical Binding Modes
Computational, or in silico, methods are pivotal in modern drug discovery and development, offering predictive insights into the potential intermolecular interactions and hypothetical binding modes of novel compounds like this compound. These theoretical studies can elucidate the structural basis of a compound's potential biological activity by modeling its interactions with macromolecular targets such as proteins and nucleic acids. While specific molecular docking and dynamics studies on this compound are not extensively detailed in the public domain, the general principles of such analyses on related pyrazole derivatives provide a framework for understanding its potential interaction patterns.
Molecular docking simulations are a primary tool for predicting the preferred orientation of a ligand when bound to a receptor's active site. For a molecule like this compound, these simulations would involve placing the compound into the binding pocket of a target protein and calculating the most stable binding conformations, or "poses." The scoring functions used in these simulations estimate the binding affinity, with lower binding energy values typically indicating a more favorable interaction.
The predicted binding modes for pyrazole-containing compounds frequently involve a network of non-covalent interactions. The amino group at the 3-position of the pyrazole ring is a key hydrogen bond donor, capable of forming strong interactions with hydrogen bond acceptor residues such as aspartate, glutamate, or the backbone carbonyls of the protein. The pyrazole ring itself, with its nitrogen atoms, can act as both a hydrogen bond donor and acceptor.
Furthermore, the aromatic nature of the pyrazole and the phenyl rings allows for π-π stacking and π-sulfur interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan, or sulfur-containing residues like methionine. The substituted phenyl ring, with its bromo and methyl groups, also plays a crucial role. The methyl group can engage in hydrophobic interactions, nestling into nonpolar pockets within the active site. The bromine atom is of particular interest as it can participate in halogen bonding, a directional interaction between the electrophilic region of the halogen and a nucleophilic site on the protein, such as a carbonyl oxygen or a hydroxyl group.
Molecular dynamics simulations can further refine these static docking poses by introducing flexibility to both the ligand and the protein, providing a more dynamic and realistic representation of the binding event over time. These simulations can help to assess the stability of the predicted binding mode and identify key residues that are consistently involved in the interaction.
While detailed experimental and computational data for this compound are not available, the table below provides a hypothetical summary of the types of intermolecular interactions it could potentially form with amino acid residues in a protein binding site, based on the analysis of its functional groups and studies of similar pyrazole derivatives.
| Functional Group of Ligand | Potential Interacting Amino Acid Residue(s) | Type of Interaction |
| 3-Amino group | Aspartate, Glutamate, Serine, Threonine, Main-chain carbonyl | Hydrogen Bond (Donor) |
| Pyrazole ring nitrogens | Aspartate, Glutamate, Serine, Threonine, Main-chain amide | Hydrogen Bond (Donor/Acceptor) |
| Pyrazole ring | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking |
| 2-bromo-3-methylphenyl ring | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking |
| 3-methyl group | Leucine, Isoleucine, Valine, Alanine | Hydrophobic Interaction |
| 2-bromo group | Main-chain carbonyl oxygen, Serine/Threonine hydroxyl | Halogen Bond |
It is important to emphasize that these are predicted interactions based on the chemical structure of this compound and general findings for related compounds. Definitive binding modes and intermolecular interactions would need to be confirmed through dedicated computational and experimental studies, such as X-ray crystallography or NMR spectroscopy.
Investigation of Molecular Interactions and Recognition Principles Involving 3 Amino 5 2 Bromo 3 Methylphenyl Pyrazole
Supramolecular Chemistry and Self-Assembly of 3-Amino-5-(2-bromo-3-methylphenyl)pyrazole
The self-assembly of molecules into ordered supramolecular structures is dictated by a delicate balance of non-covalent forces. The subject molecule possesses multiple functional groups capable of directing such assembly, including hydrogen bond donors and acceptors, aromatic rings for π-stacking, and a halogen atom for halogen bonding.
The pyrazole (B372694) ring and the exocyclic amino group are primary sites for hydrogen bonding. The pyrazole moiety contains both a pyrrole-like N-H group, which is an excellent hydrogen bond donor, and a pyridine-like nitrogen atom, which is a proficient hydrogen bond acceptor. nih.gov The 3-amino group provides additional N-H donors. This combination allows for the formation of robust and diverse hydrogen-bonding networks.
In the solid state, these interactions can lead to the formation of predictable supramolecular synthons. Common motifs for aminopyrazoles include the formation of centrosymmetric dimers through N-H···N interactions between the pyrazole rings of two molecules. researchgate.net Furthermore, the amino group can engage in N-H···N or N-H···Br interactions, potentially linking these dimers into extended one-dimensional chains or two-dimensional sheets. nih.gov The interplay between these different hydrogen bonds is crucial in determining the final crystal packing.
In solution, the extent and nature of hydrogen bonding would be highly dependent on the solvent's polarity and its own hydrogen-bonding capabilities. In non-polar solvents, intramolecular hydrogen bonding between the amino group and the pyrazole nitrogen might be favored, while in polar, protic solvents, intermolecular hydrogen bonds with the solvent would dominate. Spectroscopic techniques like NMR and FT-IR are instrumental in studying these conformational preferences in solution. nih.gov
Table 1: Predicted Hydrogen Bond Parameters for this compound in a Hypothetical Dimeric Assembly
| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H···A Angle (°) | D···A Distance (Å) | Interaction Type |
| Pyrazole N-H | H | Pyrazole N | ~170-180 | ~2.8-3.0 | Intermolecular |
| Amino N-H | H | Pyrazole N | ~160-175 | ~2.9-3.2 | Intermolecular |
| Amino N-H | H | Bromine (Br) | ~150-165 | ~3.0-3.4 | Inter/Intramolecular |
The compound features two aromatic systems: the pyrazole ring and the 2-bromo-3-methylphenyl ring. These rings can engage in π-π stacking interactions, which are crucial for the stabilization of supramolecular architectures. rsc.org The geometry of these interactions can be parallel-displaced or T-shaped (edge-to-face).
The electronic nature of the substituents significantly influences the strength of these interactions. The amino group is an electron-donating group, increasing the electron density of the pyrazole ring. Conversely, the bromine atom on the phenyl ring is electron-withdrawing. This electronic disparity could favor a donor-acceptor type stacking arrangement between the electron-rich pyrazole ring of one molecule and the relatively electron-poor phenyl ring of another. The relative position of substituents is known to have a profound influence on the strength of π-π stacking. nih.gov The methyl group on the phenyl ring could introduce steric hindrance, influencing the preferred stacking geometry.
Table 2: Theoretical Interaction Energies for Potential π-Stacking Modes
| Interacting Rings | Stacking Geometry | Offset (Å) | Predicted Interaction Energy (kcal/mol) |
| Pyrazole | Phenyl | Parallel-displaced | |
| Phenyl | Phenyl | Parallel-displaced | |
| Pyrazole ⊥ Phenyl | T-shaped | N/A | -1.0 to -2.5 |
Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species (halogen bond donor) and interacts with a Lewis base (halogen bond acceptor). nih.gov The bromine atom in this compound, being covalently bonded to an sp²-hybridized carbon of the phenyl ring, is expected to have an electropositive region known as a σ-hole on its outer surface. mdpi.com
Host-Guest Chemistry and Complexation Studies of this compound with Macrocyclic Receptors
Host-guest chemistry involves the complexation of a "guest" molecule within the cavity of a larger "host" molecule, typically a macrocycle. wikipedia.org The size, shape, and electronic properties of this compound make it a candidate for encapsulation by various macrocyclic hosts.
For instance, the hydrophobic 2-bromo-3-methylphenyl moiety could be encapsulated within the nonpolar cavity of a cyclodextrin (B1172386) in an aqueous solution, driven by the hydrophobic effect. The size of the cyclodextrin (α, β, or γ) would be critical for achieving optimal geometric complementarity.
Alternatively, the electron-rich pyrazole ring or the phenyl ring could engage in π-π stacking interactions within the cavities of hosts like calixarenes or pillararenes . libretexts.org The amino group, capable of hydrogen bonding, could interact with functional groups on the rim of the macrocycle, providing additional binding affinity and selectivity. Such complexation can significantly alter the physicochemical properties of the guest molecule, such as its solubility and reactivity.
Ligand-Target Interaction Hypotheses via Computational Modeling for this compound
Computational modeling, particularly molecular docking, is a powerful tool for generating hypotheses about how a small molecule might interact with a biological target, such as a protein or enzyme. nih.gov Aminopyrazole scaffolds are found in many biologically active compounds, including kinase inhibitors. nih.gov
To illustrate the potential biological interactions of this compound, a hypothetical molecular docking study can be proposed. Based on the activity of related compounds, a plausible target could be a protein kinase, such as p38 MAP kinase, which often features a binding site that accommodates a heterocyclic hinge-binding motif. nih.gov
In a simulated docking scenario, the aminopyrazole core would be expected to form key hydrogen bonds with the "hinge region" of the kinase active site, a common binding mode for kinase inhibitors. For example, the pyrazole N-H could act as a donor and the pyridine-like nitrogen as an acceptor to the backbone amide groups of hinge residues like methionine or cysteine. The 2-bromo-3-methylphenyl group would likely occupy a deeper, more hydrophobic pocket. Here, the bromine atom could form a halogen bond with a backbone carbonyl oxygen or another Lewis basic residue. The methyl group would contribute to hydrophobic interactions within the pocket.
Table 3: Hypothetical Molecular Docking Results of this compound with a Protein Kinase Active Site
| Parameter | Predicted Value | Key Interacting Residues (Hypothetical) |
| Binding Energy (kcal/mol) | -8.5 to -10.5 | Met109, Gly110, Cys108, Leu167, Asp168 |
| Predicted Interactions | ||
| Hydrogen Bonds | 2-3 | Pyrazole N-H with Met109 backbone C=OAmino N-H with Asp168 side chain C=O |
| Halogen Bond | 1 | Phenyl C-Br with Gly110 backbone C=O |
| Hydrophobic Interactions | Multiple | Methylphenyl group with Leu167, Val83, Ala51 |
| Pi-Stacking | 1 (T-shaped) | Pyrazole ring with Phe169 |
These computational predictions provide a valuable starting point for the rational design of experiments to validate the binding mode and to optimize the structure for enhanced potency and selectivity.
Pharmacophore Modeling Based on Structural Features of Pyrazole-Containing Compounds
Pharmacophore modeling is a crucial computational tool in drug discovery and molecular recognition studies. It identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For the class of pyrazole-containing compounds, including the 3-amino-5-aryl pyrazole scaffold, pharmacophore models are developed based on the structural features of known active molecules. These models help in understanding structure-activity relationships (SAR) and in the design of new, more potent compounds.
The 3-aminopyrazole (B16455) core itself is an advantageous framework for designing ligands for various receptors and enzymes. nih.gov The key structural features of this scaffold that are frequently incorporated into pharmacophore models include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. The 3-amino group typically acts as a strong hydrogen bond donor, while the pyrazole ring nitrogens can function as both hydrogen bond donors and acceptors. The substituted phenyl ring at the 5-position, such as the 2-bromo-3-methylphenyl group, contributes significant hydrophobic and aromatic features, which are critical for binding to many protein targets.
In a ligand-based pharmacophore model for pyrazole-dimedone hybrids with antimicrobial activity, three key features were identified as requirements for their biological function: one hydrogen bond acceptor, one hydrogen bond donor, and one hydrophobic feature with an aromatic center. chemicalbook.com Similarly, a five-point pharmacophore model developed for pyrazole derivatives with anti-tubercular activity included features such as two hydrogen bond donors, one hydrogen bond acceptor, a hydrophobic group, and a ring aromatic feature. nih.gov For kinase inhibitors, the N4-(1H-pyrazol-3-yl)pyrimidine-2,4-diamine core has been identified as a key pharmacophore for structure-based modifications. mdpi.com
These models highlight the versatility of the pyrazole scaffold. The specific substitutions on the pyrazole and the aryl ring dictate the precise geometry and electronic properties of these pharmacophoric features, allowing for the fine-tuning of molecular interactions with a target. For a molecule like this compound, a hypothetical pharmacophore model would likely include the features detailed in the table below.
| Pharmacophoric Feature | Structural Origin in this compound | Potential Interaction Type |
|---|---|---|
| Hydrogen Bond Donor (HBD) | Exocyclic Amino (-NH2) group at C3 | Interaction with electronegative atoms (e.g., Oxygen, Nitrogen) in a receptor binding site. |
| Hydrogen Bond Donor (HBD) | Pyrazole ring N-H | Donating a hydrogen bond to an acceptor group in the target protein. |
| Hydrogen Bond Acceptor (HBA) | Pyrazole ring Nitrogen atom | Accepting a hydrogen bond from a donor group in the target protein. |
| Hydrophobic/Aromatic Feature (HY/AR) | 2-bromo-3-methylphenyl ring at C5 | Van der Waals and π-π stacking interactions within a hydrophobic pocket of a target. |
| Halogen Bond Donor | Bromo substituent on the phenyl ring | Directional interaction with a nucleophilic region of a biological target. |
Design and Synthesis of Molecular Probes and Affinity Reagents based on the this compound Scaffold
The this compound scaffold serves as a versatile starting point for the design and synthesis of molecular probes and affinity reagents. These tools are invaluable for studying biological systems, identifying target proteins, and elucidating mechanisms of action. The design strategy typically involves covalently attaching a reporter group (like a fluorophore) or an affinity tag (like biotin) to the core scaffold without compromising its binding affinity for the intended target.
Design Principles:
The design of such probes hinges on the synthetic accessibility of the core molecule and the ability to introduce a linker at a position that does not interfere with its molecular recognition properties. The exocyclic 3-amino group of the pyrazole is an ideal handle for chemical modification. It can be acylated or alkylated to attach various functional moieties. The phenyl ring could also be a site for modification, although this is often more synthetically challenging and more likely to disrupt binding interactions.
Fluorescent Probes: To create a fluorescent probe, a fluorophore could be attached to the 3-amino group via a stable linker. The choice of fluorophore depends on the desired photophysical properties, such as excitation and emission wavelengths suitable for biological imaging. Pyrazole derivatives themselves have been used as the basis for fluorescent probes for detecting metal ions like Fe(III). researchgate.netnih.gov
Affinity Reagents: For affinity-based applications, such as protein pulldown assays, a high-affinity tag like biotin (B1667282) is commonly used. Biotin can be appended to the 3-amino group through an amide linkage, often with a flexible spacer arm to minimize steric hindrance and allow the biotin to be recognized by avidin (B1170675) or streptavidin. The synthesis of biotinylated primary amines is a well-established chemical transformation. researchgate.net
Synthetic Strategy:
The synthesis of a molecular probe based on the this compound scaffold would begin with the synthesis of the core molecule itself. A common and effective method for synthesizing 3-amino-5-aryl-pyrazoles is through the condensation of a β-ketonitrile with hydrazine (B178648) hydrate (B1144303). chim.it
A plausible synthetic route to a biotinylated affinity reagent is outlined below:
Synthesis of the Precursor (β-ketonitrile): The first step involves the synthesis of 3-(2-bromo-3-methylphenyl)-3-oxopropanenitrile (B13701036). This can be achieved through a Claisen condensation between an appropriate ester of 2-bromo-3-methylbenzoic acid and acetonitrile.
Cyclization to form the Pyrazole Core: The resulting β-ketonitrile is then reacted with hydrazine hydrate in a suitable solvent like ethanol (B145695). This cyclization reaction forms the desired this compound. chemicalbook.comchim.it
Coupling with a Biotin Linker: The final step is the conjugation of the pyrazole core to a biotin moiety. An activated biotin derivative, such as biotin-N-hydroxysuccinimide (Biotin-NHS) ester, can be reacted with the 3-amino group of the pyrazole in a polar aprotic solvent like DMF with a non-nucleophilic base. This forms a stable amide bond, yielding the final biotinylated affinity reagent.
| Step | Reaction Type | Reactants | Product |
|---|---|---|---|
| 1 | Claisen Condensation | Ester of 2-bromo-3-methylbenzoic acid, Acetonitrile, Strong Base (e.g., NaH) | 3-(2-bromo-3-methylphenyl)-3-oxopropanenitrile |
| 2 | Condensation/Cyclization | 3-(2-bromo-3-methylphenyl)-3-oxopropanenitrile, Hydrazine Hydrate | This compound |
| 3 | Amide Coupling | This compound, Activated Biotin-Linker (e.g., Biotin-NHS ester) | Biotinylated this compound Affinity Probe |
This systematic approach allows for the rational design and synthesis of specific molecular tools based on the this compound scaffold, enabling deeper investigations into its molecular interactions and biological functions.
Advanced Analytical Methodologies for Detection and Quantification of 3 Amino 5 2 Bromo 3 Methylphenyl Pyrazole
Chromatographic Techniques for Separation, Purity Assessment, and Isolation
Chromatography is a cornerstone for the analysis of pyrazole (B372694) derivatives, providing powerful tools for separating the target analyte from impurities, starting materials, and byproducts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques utilized for this class of compounds.
Reverse-phase HPLC (RP-HPLC) is a highly suitable and widely used method for the analysis of pyrazole derivatives due to its sensitivity, accuracy, and precision. ijcpa.inresearchgate.net The development of a robust HPLC method for 3-Amino-5-(2-bromo-3-methylphenyl)pyrazole involves the systematic optimization of chromatographic conditions to achieve adequate separation and peak shape.
Method Development: A typical RP-HPLC method would utilize a C18 column, which provides excellent retention and separation for moderately polar compounds like the target analyte. ijcpa.in The mobile phase composition is a critical parameter, often consisting of a mixture of an aqueous component with an organic modifier like methanol (B129727) or acetonitrile. researchgate.net The inclusion of an acid, such as 0.1% trifluoroacetic acid, in the mobile phase can improve peak symmetry by suppressing the ionization of the amino group on the pyrazole ring. ijcpa.in Detection is commonly performed using a UV detector, as the pyrazole and phenyl rings are strong chromophores. The detection wavelength would be optimized by scanning the UV spectrum of the analyte to find its maximum absorbance.
An example of a developed HPLC method is detailed in the table below.
Table 1: Example HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | Eclipse XDB C18 (150mm x 4.6mm, 5µm) ijcpa.in |
| Mobile Phase | Isocratic elution with 0.1% Trifluoroacetic Acid in Water and Methanol (20:80 v/v) ijcpa.in |
| Flow Rate | 1.0 mL/min ijcpa.in |
| Column Temperature | 25 ± 2°C ijcpa.in |
| Injection Volume | 5.0 µL |
| Detection | UV at 237 nm researchgate.net |
Method Validation: Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its reliability. ijcpa.in Validation encompasses several key parameters, including linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).
Table 2: Typical Validation Parameters for the HPLC Method
| Parameter | Typical Value/Range | Description |
|---|---|---|
| Linearity (R²) | > 0.999 researcher.life | Demonstrates a direct proportional relationship between concentration and detector response over a specified range. |
| Range | 5-150 µg/mL ijcpa.in | The concentration interval over which the method is precise, accurate, and linear. |
| Accuracy (% Recovery) | 98-102% | The closeness of the test results to the true value, often assessed by spike/recovery experiments. |
| Precision (% RSD) | < 2% researcher.life | The degree of agreement among individual test results when the procedure is applied repeatedly. |
| LOD | ~2 µg/mL researcher.life | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. |
| LOQ | ~7 µg/mL researcher.life | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. mdpi.com While this compound may have limited volatility due to its polar amino group and molecular weight, GC analysis could be feasible, potentially after a derivatization step to increase its volatility and thermal stability. For instance, the amino group could be acylated or silylated.
When coupled with a mass spectrometer (GC-MS), this technique provides high sensitivity and structural information, making it ideal for trace analysis and impurity identification. The fragmentation pattern of pyrazoles in mass spectrometry is well-studied; common fragmentation processes include the expulsion of HCN and N2, which can aid in the structural confirmation of the analyte and its related substances. google.comresearchgate.net
Supercritical Fluid Chromatography (SFC) is a technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. sphinxsai.com It is particularly advantageous for chiral separations, offering faster analysis times and reduced organic solvent consumption compared to HPLC. nih.gov
The structure of this compound is achiral, meaning it does not have a stereocenter and does not exist as enantiomers. Therefore, enantiomeric separation is not applicable to this specific compound. However, if a chiral center were introduced into the molecule through synthetic modification, SFC would be the premier technique for separating the resulting enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, have demonstrated broad applicability and high efficiency in resolving racemic mixtures of various chiral compounds, including pyrazole derivatives. nih.govchromatographyonline.com
Spectrophotometric and Spectrofluorometric Methods for Quantitative Analysis
Spectrophotometric methods, particularly UV-Visible spectroscopy, offer a simple, cost-effective, and rapid approach for the quantitative analysis of pyrazole derivatives. taylorfrancis.com The presence of chromophoric groups—the pyrazole ring and the substituted phenyl ring—in this compound results in strong absorption in the UV region. nih.gov
A quantitative method can be developed by preparing a series of standard solutions of known concentrations and measuring their absorbance at the wavelength of maximum absorption (λmax). A calibration curve is then constructed by plotting absorbance versus concentration, which should follow the Beer-Lambert law. The concentration of an unknown sample can be determined from this curve. The solvatochromic behavior of pyrazole dyes has been noted, indicating that the choice of solvent can influence the absorption maxima. researchgate.net
Table 3: Hypothetical Calibration Data for Spectrophotometric Analysis
| Concentration (µg/mL) | Absorbance at λmax |
|---|---|
| 2.0 | 0.152 |
| 4.0 | 0.305 |
| 6.0 | 0.458 |
| 8.0 | 0.610 |
| 10.0 | 0.763 |
Spectrofluorometric methods could also be developed if the compound exhibits native fluorescence or can be derivatized with a fluorescent tag. Fluorescence-based techniques generally offer higher sensitivity and selectivity than absorption spectroscopy. Pyrazole derivatives have been used as fluorophores in chemosensors, indicating the potential for developing highly sensitive spectrofluorometric assays. nih.gov
Electrochemical Methods for Sensitive Detection and Redox Behavior Characterization
Electrochemical methods can provide highly sensitive detection of electroactive species. The pyrazole ring system is known to be electrochemically active and can undergo oxidation or reduction at an electrode surface. rsc.org Techniques such as cyclic voltammetry (CV) can be used to characterize the redox behavior of this compound, identifying its oxidation and reduction potentials.
Once the redox properties are understood, more sensitive quantitative techniques like differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) can be developed. These methods offer low detection limits and can be applied to the analysis of the compound in various matrices. The electrochemical functionalization of pyrazoles, such as electro-halogenation, has been studied, further confirming the redox activity of the pyrazole core. mdpi.com The development of an electrochemical sensor would involve optimizing parameters such as the working electrode material, pH of the supporting electrolyte, and instrumental settings.
Sample Preparation Strategies for Complex Matrices (excluding biological samples)
Effective sample preparation is crucial for accurate and reliable analysis, especially when the analyte is present in a complex matrix such as an industrial process stream, a chemical reaction mixture, or an environmental sample. The goal is to remove interfering substances and concentrate the analyte prior to analysis.
Liquid-Liquid Extraction (LLE): LLE is a classic technique that separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous phase and an organic solvent. By adjusting the pH of the aqueous phase, the charge state of this compound can be manipulated to facilitate its extraction into a suitable organic solvent like ethyl acetate or dichloromethane.
Solid-Phase Extraction (SPE): SPE is a more modern and efficient technique that uses a solid sorbent to isolate the analyte from a liquid sample. mdpi.com For a moderately polar compound like the target analyte, a reverse-phase sorbent (e.g., C18) or a polymer-based sorbent (e.g., Oasis HLB) would be suitable. mdpi.com The process involves conditioning the sorbent, loading the sample, washing away impurities with a weak solvent, and finally eluting the analyte with a strong organic solvent.
Table 4: Comparison of Potential SPE Sorbents for Analyte Extraction
| Sorbent Type | Retention Mechanism | Potential Application | Example |
|---|---|---|---|
| Reverse-Phase (Silica-based) | Hydrophobic interactions | Extraction from polar (aqueous) matrices. | C18, C8 |
| Reverse-Phase (Polymer-based) | Hydrophobic interactions, π-π interactions | High capacity and stability over a wide pH range; good for pyrazole derivatives. | Oasis HLB mdpi.com |
| Normal-Phase | Polar interactions (H-bonding, dipole-dipole) | Extraction from non-polar organic solvents. | Silica, Alumina |
| Ion-Exchange | Electrostatic interactions | Selective isolation of the analyte based on the charge of its amino group (cation-exchange). | SCX (Strong Cation Exchange) |
Isotopic Labeling and Tracer Studies for Reaction Mechanism Elucidation and Fate Tracking
Isotopic labeling is a powerful technique where an atom in a molecule is replaced by one of its isotopes, which can be either stable or radioactive. This substitution creates a "tagged" version of the compound that is chemically identical but physically distinguishable due to the difference in mass or radioactivity. These labeled molecules serve as tracers, allowing scientists to follow their path through complex chemical reactions or biological and environmental systems. For a compound like this compound, this methodology is invaluable for elucidating its synthesis mechanism and tracking its environmental fate.
Reaction Mechanism Elucidation
Understanding the precise reaction mechanism for the synthesis of this compound is crucial for optimizing reaction conditions and maximizing yield. The typical synthesis of substituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. wikipedia.org Isotopic labeling can provide definitive answers to questions about bond formation and atomic rearrangements during this process.
By selectively incorporating stable isotopes such as Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N) into the precursor molecules, the fate of specific atoms can be traced. nih.govrsc.org For instance, to confirm the origin of the nitrogen atoms in the pyrazole ring, a synthesis could be performed using ¹⁵N-labeled hydrazine. Subsequent analysis of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) would reveal the precise location of the ¹⁵N atoms, confirming the cyclization mechanism. nih.gov
A hypothetical study could involve the reaction of a β-ketonitrile with ¹⁵N-labeled hydrazine. The position of the ¹⁵N label in the resulting aminopyrazole would clarify the regioselectivity of the initial nucleophilic attack and the subsequent cyclization steps.
Hypothetical Study Data: ¹⁵N Labeling for Mechanistic Insight
Objective: To determine the regioselectivity of the cyclocondensation reaction in the synthesis of this compound.
Method:| Labeled Precursor | Expected Product if Pathway A is dominant | Expected Product if Pathway B is dominant | Hypothetical ¹⁵N NMR Chemical Shift (ppm) | Conclusion |
| H₂¹⁵N-NH₂ | Label at N1 position | Label at N2 position | 245 | Pathway A confirmed |
| H₂N-¹⁵NH₂ | Label at N2 position | Label at N1 position | 180 | Pathway A confirmed |
Note: Chemical shifts are hypothetical and for illustrative purposes only.
Similarly, deuterium labeling can be used to investigate the kinetic isotope effect (KIE), revealing which C-H bonds are broken in the rate-determining step of a reaction. chem-station.comacs.org
Environmental Fate Tracking
As with many halogenated aromatic compounds, understanding the environmental persistence, degradation, and mobility of this compound is of significant interest. Tracer studies using isotopically labeled versions of the compound are the definitive method for this purpose.
For these studies, the compound is typically synthesized with a radioactive isotope like Carbon-14 (¹⁴C) or Tritium (³H), or a stable heavy isotope like ¹³C. acs.org The labeled compound is then introduced into a controlled environmental system, such as a soil microcosm or an aquatic mesocosm. Over time, samples of soil, water, and air are collected and analyzed to track the distribution and transformation of the parent compound.
Techniques such as liquid scintillation counting can quantify the total amount of the radioactive label in a sample, while chromatographic methods coupled with mass spectrometry (e.g., LC-MS, GC-MS) can identify and quantify the parent compound and its various degradation products. nih.gov This allows for the construction of a detailed degradation pathway, showing how the molecule is broken down by biotic (e.g., microbial) or abiotic (e.g., photolysis) processes. mdpi.com
A hypothetical fate study might involve incubating ¹⁴C-labeled this compound in soil samples under aerobic conditions. The rate of ¹⁴CO₂ evolution would indicate the extent of mineralization (complete breakdown) of the aromatic ring. Analysis of soil extracts by HPLC with a radioactivity detector could identify transient metabolites.
Hypothetical Data: Environmental Degradation Pathway Study
Objective: To identify the major degradation products of ¹⁴C-labeled this compound in an aerobic soil microcosm over 90 days.
Method:| Time (Days) | Parent Compound (%) | Metabolite A (%) (Hypothetical: Debrominated pyrazole) | Metabolite B (%) (Hypothetical: Ring-opened product) | Mineralization to ¹⁴CO₂ (%) |
| 0 | 100 | 0 | 0 | 0 |
| 15 | 75 | 15 | 5 | 5 |
| 30 | 50 | 25 | 10 | 15 |
| 60 | 20 | 30 | 15 | 35 |
| 90 | 5 | 25 | 10 | 60 |
These tracer studies provide critical data for environmental risk assessment, helping to predict the compound's persistence, potential for bioaccumulation, and the nature of any breakdown products that may be formed in the environment. researchgate.net
Interdisciplinary Research Directions and Potential Applications Derived from 3 Amino 5 2 Bromo 3 Methylphenyl Pyrazole
Design Principles for Pyrazole-Based Catalysts Utilizing 3-Amino-5-(2-bromo-3-methylphenyl)pyrazole as a Ligand Precursor
Pyrazole (B372694) derivatives are well-established as effective ligands in coordination chemistry and catalysis due to their ability to form stable complexes with a wide range of transition metals. The compound this compound serves as a promising precursor for the design of novel catalysts, with its catalytic activity being tunable through modifications of its functional groups.
The design principles for catalysts derived from this pyrazole core would revolve around:
Coordination Modes: The two adjacent nitrogen atoms of the pyrazole ring can coordinate to a metal center in a monodentate or bridging fashion.
Ligand Functionalization: The amino group at the 3-position is a key site for further functionalization. It can be transformed into Schiff bases, amides, or phosphines to create bidentate or tridentate ligands. This allows for fine-tuning of the steric and electronic environment around the metal center, which is crucial for catalytic activity and selectivity.
Steric and Electronic Tuning: The 2-bromo-3-methylphenyl group at the 5-position offers a mechanism for influencing the catalyst's properties. The bromine atom can be replaced through cross-coupling reactions to introduce a variety of functional groups, thereby altering the electronic nature of the ligand. The methyl group provides steric bulk, which can be advantageous in controlling the access of substrates to the catalytic center.
Protic pyrazoles, those with an N-H group, can also participate in catalysis by acting as proton-responsive ligands, which can be particularly useful in transformations involving proton transfer steps. nih.gov Ruthenium complexes with protic pyrazole ligands, for instance, have shown efficacy in the transfer hydrogenation of various functional groups. nih.gov
| Ligand Design based on Precursor | Target Metal Center | Potential Catalytic Application | Rationale |
|---|---|---|---|
| N,N'-bidentate Schiff base ligand (from condensation of the amino group with an aldehyde) | Palladium(II), Copper(I) | Cross-coupling reactions (e.g., Suzuki, Heck) | The resulting ligand can stabilize the metal center and the steric bulk from the phenyl ring can enhance selectivity. |
| P,N-bidentate phosphine-pyrazole ligand (from reaction of the amino group with a chlorophosphine) | Rhodium(I), Iridium(I) | Asymmetric hydrogenation | Chiral phosphines can be introduced to create a chiral environment around the metal, enabling enantioselective catalysis. |
| N,N,O-tridentate ligand (functionalization of the amino group with a salicylaldehyde derivative) | Manganese(II), Cobalt(II) | Oxidation reactions | The tridentate nature of the ligand provides high stability to the metal complex, which is often required for oxidation catalysis. rsc.orgnih.gov |
Exploration of this compound in Advanced Materials Science (Theoretical Perspectives)
The photophysical properties and synthetic versatility of pyrazole derivatives make them attractive candidates for applications in materials science. rsc.org The this compound scaffold, with its potential for extended conjugation and functionalization, can be theoretically explored for the development of advanced materials.
Theoretical Design Considerations for Optoelectronic Materials (e.g., OLEDs, organic photovoltaics)
Substituted pyrazoles and fused pyrazole systems are recognized as promising scaffolds for organic optoelectronic materials due to their charge transport properties and fluorescence. rsc.org The design of such materials based on this compound would focus on:
Enhancing Fluorescence: For applications in Organic Light-Emitting Diodes (OLEDs), high fluorescence quantum yields are desirable. rsc.org Extending the π-conjugation of the molecule by reacting the amino or bromo groups with aromatic moieties could lead to materials with tunable emission colors and improved efficiencies.
Improving Charge Mobility: The packing of molecules in the solid state significantly influences charge mobility. The bulky 2-bromo-3-methylphenyl group could be strategically used to control intermolecular interactions and promote favorable packing for efficient charge transport.
| Structural Modification | Targeted Property | Potential Application | Rationale |
|---|---|---|---|
| Suzuki coupling at the bromo position with a fluorene or carbazole moiety | Enhanced π-conjugation, blue-shifted emission | Blue OLED emitters | Increases the rigidity and conjugation of the molecule, leading to higher fluorescence quantum yields. |
| Condensation of the amino group with an electron-withdrawing aldehyde | Lowered LUMO level, improved electron injection | Electron transport material in OLEDs | The resulting imine linkage extends conjugation and the electron-withdrawing group facilitates electron transport. |
| Polymerization through the amino and bromo groups | Formation of a conjugated polymer | Active layer in organic photovoltaics | Creates a polymeric material with a delocalized π-system capable of absorbing light and transporting charge. |
Development of Polymerizable Monomers for Functional Polymers
The presence of reactive functional groups (amino and bromo) on the this compound core makes it an excellent candidate for the synthesis of novel monomers for functional polymers.
Monomer Synthesis: The amino group can be acylated with acryloyl chloride or methacryloyl chloride to introduce a polymerizable vinyl group. Alternatively, the bromo group can be used in cross-coupling reactions to attach a styrenic or other polymerizable moiety.
Polymer Properties: The resulting polymers could exhibit a range of interesting properties. The pyrazole units in the polymer backbone or as pendant groups could impart thermal stability, metal-chelating capabilities, and specific optical properties. The 2-bromo-3-methylphenyl group would influence the polymer's solubility and morphology.
| Monomer Structure | Polymerization Method | Projected Polymer Properties | Potential Applications |
|---|---|---|---|
| Acrylamide or methacrylamide derivative of the pyrazole | Free radical polymerization | Thermally stable, potential for metal chelation | Specialty polymers, materials for metal ion extraction |
| Styrenic derivative (via Suzuki coupling at the bromo position) | Radical or anionic polymerization | High refractive index, tunable fluorescence | Optical polymers, polymer-based sensors |
| Condensation polymer with a diacid chloride (reacting with the amino group) | Condensation polymerization | High thermal stability, good mechanical properties | High-performance polyamides |
Conceptualization of Chemosensors and Recognition Elements
The pyrazole scaffold is a well-known platform for the design of chemosensors for the detection of ions and neutral molecules. rsc.orgnih.gov The ability of the pyrazole nitrogen atoms to coordinate with metal ions, coupled with the potential for creating a signaling unit, makes this compound a valuable building block for new sensors.
Receptor Design: The pyrazole ring and the amino group can act as a binding site (receptor) for specific analytes. The selectivity can be tuned by modifying the steric and electronic properties of the molecule.
Signaling Mechanism: The binding event can be translated into a detectable signal through various mechanisms, such as chelation-enhanced fluorescence (CHEF), photoinduced electron transfer (PET), or a colorimetric change. The phenyl ring can be part of a larger chromophore or fluorophore system that is sensitive to the binding of an analyte.
| Chemosensor Design | Target Analyte | Proposed Signaling Mechanism | Rationale |
|---|---|---|---|
| Schiff base with a fluorescent aldehyde (e.g., dansyl chloride derivative) | Metal ions (e.g., Zn2+, Cu2+) | Chelation-Enhanced Fluorescence (CHEF) | The pyrazole and imine nitrogens can coordinate to the metal ion, restricting rotation and enhancing fluorescence. nih.gov |
| Azo dye derivative (diazotization of the amino group and coupling with a phenol) | pH or specific anions | Colorimetric change | The color of the azo dye is sensitive to changes in pH or the binding of anions to the pyrazole N-H. |
| Linkage to a fluorophore with a PET mechanism | Heavy metal ions (e.g., Hg2+, Pb2+) | Photoinduced Electron Transfer (PET) | The pyrazole-amino unit can act as a PET donor, which is quenched upon binding of a heavy metal ion, leading to a "turn-on" fluorescence response. |
Contribution to Green Chemistry Principles and Sustainable Synthesis Innovations for Pyrazole Derivatives
The synthesis of heterocyclic compounds is an area where the principles of green chemistry can have a significant impact. nih.gov The development of sustainable synthetic routes to this compound and its derivatives is an important research direction.
Innovations in this area could include:
Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives like water, ethanol (B145695), or ionic liquids. nih.gov
Catalyst-Free or Recyclable Catalysts: Designing synthetic routes that avoid the use of hazardous catalysts or employ heterogeneous catalysts that can be easily recovered and reused.
Energy-Efficient Methods: Utilizing microwave or ultrasound irradiation to accelerate reactions, often leading to higher yields and shorter reaction times with reduced energy consumption. nih.gov
Atom Economy: Employing multicomponent reactions where several starting materials are combined in a single step to form the final product, minimizing waste. nih.gov
| Synthetic Approach | Conventional Method | Potential Green Alternative | Green Chemistry Principle Addressed |
|---|---|---|---|
| Solvent | Toluene, DMF, Dioxane | Water, Ethanol, [bmim]BF4 | Use of safer solvents |
| Energy Input | Conventional heating (reflux) | Microwave or ultrasound irradiation | Design for energy efficiency |
| Catalyst | Homogeneous acid or base catalysts | Solid-supported catalysts, biocatalysts | Catalysis (use of recyclable catalysts) |
| Reaction Type | Stepwise synthesis | One-pot multicomponent reaction | Atom economy, waste prevention |
Future Prospects for Novel Chemical Entities Derived from the this compound Core
The this compound scaffold holds considerable promise for the discovery of novel chemical entities with diverse applications. Future research will likely focus on a systematic exploration of the chemical space around this core structure.
Key future directions include:
Development of Novel Catalysts: By combining the principles of ligand design with high-throughput screening, new catalysts with enhanced activity and selectivity for challenging chemical transformations could be discovered.
Advanced Materials with Tailored Properties: A deeper understanding of the structure-property relationships will enable the rational design of materials with optimized optical and electronic properties for next-generation electronic devices.
Highly Selective Chemosensors: The development of sensors with high selectivity and sensitivity for environmentally and biologically important analytes will continue to be a major focus.
Exploration of Biological Activity: While not the focus of this article, the pyrazole core is a well-known pharmacophore, and derivatives of this compound could be screened for a wide range of biological activities.
The modular nature of the this compound scaffold, with its distinct and reactive functionalization sites, makes it an ideal platform for combinatorial chemistry and the rapid generation of libraries of new compounds for screening in various applications.
| Research Area | Type of Novel Chemical Entity | Potential Impact/Application |
|---|---|---|
| Homogeneous Catalysis | Chiral P,N-ligands and their metal complexes | More efficient and selective synthesis of pharmaceuticals and fine chemicals. |
| Materials Science | Conjugated polymers based on the pyrazole core | Development of more efficient and stable organic solar cells and flexible electronics. |
| Sensor Technology | Fluorescent probes for real-time imaging of metal ions in biological systems | Improved diagnostic tools and a better understanding of the role of metal ions in disease. |
| Sustainable Chemistry | Libraries of pyrazole derivatives synthesized using green chemistry principles | Reduction of the environmental impact of chemical synthesis and discovery of new bioactive molecules. |
Conclusion and Future Research Perspectives for 3 Amino 5 2 Bromo 3 Methylphenyl Pyrazole
Summary of Key Research Findings and Contributions to Heterocyclic Chemistry
The true contribution of 3-Amino-5-(2-bromo-3-methylphenyl)pyrazole lies in its identity as a highly functionalized building block. The core of this compound is the 3-aminopyrazole (B16455) moiety, a structure renowned in medicinal chemistry and materials science. nih.govmdpi.com Research on analogous compounds has demonstrated that the aminopyrazole scaffold is a "privileged" structure, frequently appearing in molecules with significant biological activity. nih.gov
Key contributions stemming from the broader family of aminopyrazoles include:
Versatile Synthetic Intermediates: 3-aminopyrazoles are crucial precursors for the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, which are of great interest in pharmaceutical development. mdpi.com The amino group provides a reactive site for cyclization and other functional group transformations.
Pharmacological Significance: The pyrazole (B372694) nucleus is present in numerous approved drugs. nih.gov Specifically, the 5-aminopyrazole substructure is found in kinase inhibitors, which are vital in anticancer therapies. nih.gov For instance, the recently approved drug Pirtobrutinib, a Bruton's tyrosine kinase (BTK) inhibitor, features a 5-aminopyrazole core, highlighting the therapeutic relevance of this scaffold. nih.govmdpi.com
Foundation for Structure-Activity Relationship (SAR) Studies: The synthesis of specifically substituted pyrazoles like the title compound is essential for exploring the chemical space around a particular pharmacophore. The introduction of a 2-bromo-3-methylphenyl group at the 5-position creates a unique electronic and steric profile that can be used to probe interactions with biological targets.
The table below summarizes the key attributes of the functional groups within the target compound and their general contributions to heterocyclic chemistry.
| Functional Group | Position | General Contribution in Heterocyclic Chemistry |
| 3-Amino Group | C3 | Nucleophilic center, key for building fused ring systems, hydrogen bond donor for receptor binding. mdpi.com |
| Pyrazole Core | - | Aromatic, stable scaffold, known pharmacophore in many drug classes. nih.govnih.gov |
| (2-bromo-3-methylphenyl) Group | C5 | Modulates electronic properties and lipophilicity, provides steric bulk, offers a synthetic handle for cross-coupling reactions. |
Identification of Remaining Research Gaps and Challenges
The primary research gap is the absence of dedicated studies on this compound itself. This presents both a challenge and an opportunity.
Key Research Gaps:
Synthesis and Characterization: A validated, high-yield synthetic route specifically for this compound has not been reported. Developing such a method, likely involving the condensation of a hydrazine (B178648) with a substituted β-ketonitrile, is the first critical step. Full characterization using modern spectroscopic methods (NMR, MS, IR) and X-ray crystallography would be necessary.
Physicochemical Properties: Fundamental data regarding its solubility, pKa, stability, and tautomeric preferences are unknown. mdpi.com Understanding the potential tautomerism of the aminopyrazole ring is crucial as it can significantly impact its chemical reactivity and biological interactions. mdpi.com
Biological Activity Profile: The compound has not been screened against biological targets. Its potential as an inhibitor of kinases, proteases, or other enzyme classes remains unexplored.
Reactivity Profile: A systematic investigation of the reactivity of its functional groups—the amino group and the aryl bromide—has not been performed.
Challenges:
Regioselectivity: A significant challenge in the synthesis of such pyrazoles is controlling the regioselectivity of the initial cyclization to ensure the desired isomer is formed.
Scalability: Developing a synthetic route that is efficient and scalable for producing sufficient quantities for further study can be a hurdle.
Strategic Directions for Future Investigations and Hypothesis Generation
Future research should be strategically directed to bridge the identified gaps. A phased approach, beginning with synthesis and moving towards application-focused studies, would be most effective.
Phase 1: Foundational Chemistry
Optimized Synthesis: Develop and optimize a regioselective synthesis of the title compound. A potential route could involve the reaction of (2-bromo-3-methyl)benzoylacetonitrile with hydrazine.
Full Characterization: Perform comprehensive spectroscopic and structural analysis to confirm its identity and understand its solid-state conformation.
Tautomerism Study: Investigate the tautomeric equilibrium of the 3-aminopyrazole ring using variable-temperature NMR and computational methods.
Phase 2: Exploration of Reactivity and Library Generation
Functional Group Derivatization: Systematically explore the reactivity of the 3-amino group (e.g., acylation, alkylation) and the 2-bromo substituent.
Cross-Coupling Reactions: Utilize the aryl bromide as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to generate a library of novel derivatives. This would enable extensive SAR studies.
The table below outlines a hypothesis-driven approach for future investigations.
| Research Area | Hypothesis | Proposed Investigation |
| Medicinal Chemistry | Given the structural similarity of the aminopyrazole core to known kinase inhibitors, the compound may exhibit inhibitory activity against cancer-related kinases. | Synthesize the compound and screen it against a panel of commercially available kinases (e.g., BTK, VEGFR, p38 MAPK). |
| Synthetic Chemistry | The 2-bromo substituent can serve as a versatile point for diversification, allowing access to compounds with novel properties. | Perform a Suzuki coupling reaction with various boronic acids to create a library of 5-(2-aryl-3-methylphenyl) substituted 3-aminopyrazoles. |
| Materials Science | The pyrazole scaffold, when appropriately functionalized, can exhibit interesting photophysical properties. | Investigate the fluorescence and phosphorescence properties of the compound and its derivatives. |
Broader Implications for the Field of Chemical Synthesis and Compound Discovery
The systematic investigation of a highly functionalized yet uncharacterized molecule like this compound has broader implications beyond the compound itself.
Expansion of Chemical Space: The synthesis and derivatization of this compound contribute to the expansion of accessible chemical space for drug discovery. Each new derivative with a unique 3D shape and electronic profile is a potential candidate for hitting novel biological targets.
Validation of Synthetic Methods: Developing a robust synthesis for this molecule helps validate and refine synthetic methodologies for creating other complex, multi-functionalized heterocyclic compounds.
Stimulation of New Research: The discovery of any interesting biological activity or material property would catalyze further research into this specific class of substituted pyrazoles, potentially leading to the development of new therapeutic agents or functional materials.
Q & A
What are the common synthetic routes for 3-Amino-5-(2-bromo-3-methylphenyl)pyrazole, and how is its structure confirmed experimentally?
Basic Research Question
The synthesis typically involves multi-step protocols, including cyclization, formylation, and acylation. For example, pyrazole derivatives are often synthesized via condensation of substituted hydrazines with β-keto esters or β-diketones, followed by halogenation to introduce bromine substituents . Key intermediates like 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride are generated and further functionalized. Structural confirmation relies on 1H/13C NMR (to identify aromatic protons and substituents), mass spectrometry (for molecular weight validation), and X-ray crystallography (for unambiguous stereochemical assignment) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
